molecular formula C23H17N3O4 B11582414 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B11582414
M. Wt: 399.4 g/mol
InChI Key: FLERTWCNBBYPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a complex organic compound with a unique structure that includes benzoxazole rings. Benzoxazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with carboxylic acids or their derivatives. Subsequent steps involve the introduction of the acetamide group and the methyl substitution on the benzoxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines.

Scientific Research Applications

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole rings may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C23H17N3O4/c1-14-6-11-19-17(12-14)25-22(29-19)15-7-9-16(10-8-15)24-21(27)13-26-18-4-2-3-5-20(18)30-23(26)28/h2-12H,13H2,1H3,(H,24,27)

InChI Key

FLERTWCNBBYPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5OC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.